3-Aminohexanedioic acid hydrochloride

Description

Contextualization within Amino Acid Chemistry Research

As a derivative of an amino acid, 3-aminohexanedioic acid hydrochloride falls within the broad and extensively studied field of amino acid chemistry. Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. The study of amino acid derivatives, such as 3-aminohexanedioic acid hydrochloride, allows researchers to explore the structure-activity relationships of biologically active molecules. rsc.org These derivatives are often employed as synthetic intermediates in the creation of peptides and other complex organic molecules. rsc.org

The hydrochloride form of 3-aminohexanedioic acid enhances its solubility in aqueous solutions, a desirable characteristic for many experimental settings in biochemical and medicinal chemistry research. chemimpex.com This property facilitates its use in studies investigating enzymatic reactions and metabolic processes. chemimpex.comcymitquimica.com

Historical Perspectives on 3-Aminohexanedioic Acid and its Derivatives

The study of amino acids and their derivatives has a long and rich history, forming a cornerstone of modern biochemistry. While specific historical details on the initial synthesis and characterization of 3-aminohexanedioic acid hydrochloride are not extensively documented in readily available literature, the broader context of amino acid derivative research provides a backdrop for its emergence. The development of synthetic organic chemistry in the 19th and 20th centuries enabled the creation of a vast library of amino acid analogs. These compounds, including derivatives of adipic acid like 3-aminohexanedioic acid, became instrumental in probing the specificities of enzymes and receptors.

Recent research has highlighted the involvement of related compounds, such as L-aminoadipic acid, in metabolic pathways. For instance, studies on preterm newborns have shown lower levels of L-aminoadipic acid in those with extrauterine growth restriction, suggesting a potential link to nutritional status and metabolic disturbances. mdpi.com Such findings underscore the ongoing importance of studying these types of amino acid derivatives to understand complex biological phenomena.

Classification and Nomenclature in Biochemical and Organic Chemistry Studies

The classification and nomenclature of 3-aminohexanedioic acid hydrochloride are governed by the established rules of chemical and biochemical naming conventions.

In biochemical contexts , it is often referred to as a derivative of adipic acid, a six-carbon dicarboxylic acid. The "3-amino" designation indicates the position of the amino group on the carbon chain. nih.gov It can be further classified as a beta-amino acid, as the amino group is attached to the beta-carbon relative to one of the carboxyl groups. nih.gov The compound exists as two stereoisomers, (S)-3-aminohexanedioic acid and (R)-3-aminohexanedioic acid, due to the chiral center at the third carbon. chemimpex.comnih.gov The specific stereoisomer is crucial for its biological activity and is denoted by the (S) or (R) prefix. chemimpex.comnih.gov

In organic chemistry , the systematic IUPAC (International Union of Pure and Applied Chemistry) name is 3-aminohexanedioic acid hydrochloride. chemimpex.comnih.govbldpharm.com The "hexanedioic acid" part of the name specifies a six-carbon chain with two carboxylic acid functional groups. "3-amino" pinpoints the location of the amino group substituent. The term "hydrochloride" indicates that the compound is a salt formed with hydrochloric acid. chemimpex.combldpharm.com

Below is a table summarizing the key identifiers and properties of 3-aminohexanedioic acid and its hydrochloride salt.

| Property | Value |

| Chemical Name | 3-Aminohexanedioic acid hydrochloride |

| Synonyms | (S)-3-Aminohexanedioic acid hydrochloride, (R)-3-Aminohexanedioic acid hydrochloride, H-β-HoGlu-OH·HCl chemimpex.combldpharm.com |

| Molecular Formula | C6H12ClNO4 bldpharm.com |

| Molecular Weight | 197.62 g/mol chemimpex.combldpharm.com |

| CAS Number | 61884-74-0 ((S)-form), 63492-85-3 ((R)-form) chemimpex.combldpharm.com |

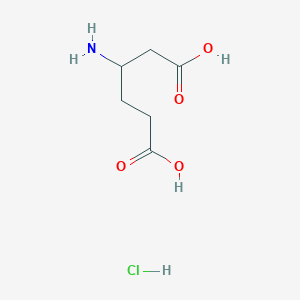

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminohexanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUKSNPNAOIQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 Aminohexanedioic Acid Hydrochloride

Chemical Synthesis Pathways and Optimization

The chemical synthesis of 3-aminohexanedioic acid, also known as 3-aminoadipic acid, and its hydrochloride salt involves various strategic approaches. These methods are often designed to control stereochemistry and provide a versatile scaffold for further chemical modification. The hydrochloride salt is typically formed in the final steps of a synthesis by treating the free amino acid with hydrochloric acid, which enhances the compound's stability and crystallinity.

A common synthetic route involves the reduction of a nitro group precursor. For instance, 3-nitrophthalic acid can be hydrogenated using catalysts like platinum or palladium to reduce the nitro group to an amino group, followed by hydrochlorination to yield the corresponding aminophthalic acid hydrochloride dihydrate. While this applies to a different molecule, similar principles of nitro group reduction can be adapted for aliphatic systems.

Stereoselective Synthesis of Specific Isomers

Achieving stereocontrol is crucial in the synthesis of bioactive molecules, and various methods have been developed for the stereoselective synthesis of amino acids, including β-amino acids like 3-aminohexanedioic acid. These strategies often employ chiral auxiliaries, chiral catalysts, or photoredox catalysis to direct the formation of a specific isomer. oup.comnih.govrsc.org

One powerful approach is the use of a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor in a photoredox-mediated reaction. This allows for the stereoselective addition of carbon radicals, which can be generated from ubiquitous precursors like carboxylic acids or aliphatic alcohols, to form highly functionalized, unnatural α-amino acids with excellent diastereoselectivity. oup.comnih.gov Another strategy involves multicomponent reactions. For example, TiCl₄-promoted reactions of N-tosyl imino esters with cyclic enol ethers and silane (B1218182) reagents can create multiple stereogenic centers in a single step. mdpi.com

The use of chiral auxiliaries derived from natural amino acids is another well-established method. ox.ac.uk For example, a phenylalaninol-derived auxiliary has been shown to provide excellent syn-diastereoselectivity in aldol (B89426) reactions with alkoxyaldehydes. mdpi.com Similarly, the Schöllkopf reagent, a chiral auxiliary, can be used for the asymmetric synthesis of α-substituted amino acids with high diastereoselectivity. researchgate.net While these examples showcase general strategies, they are foundational for designing specific syntheses of the (R) or (S) isomers of 3-aminohexanedioic acid.

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Enantiomerically pure amino acids are highly valued as chiral building blocks for the synthesis of complex, biologically active molecules. ox.ac.uknih.gov 3-Aminohexanedioic acid, with its chiral center and two carboxylic acid functionalities, serves as a versatile starting material. For example, (R)-α-aminoadipic acid, which is available as a large-scale side product from the enzymatic cleavage of cephalosporin (B10832234) C, can be converted into other valuable enantiomerically pure compounds like derivatives of (R)-pipecolic acid. thieme-connect.de

These pipecolic acid derivatives are key constituents of bioactive molecules and can act as versatile organocatalysts. thieme-connect.de The transformation of (R)-α-aminoadipic acid into conformationally constrained peptides and peptidomimetics highlights its utility. thieme-connect.de Furthermore, N,N-dibenzylamino aldehydes, which can be derived from amino acids, are useful precursors for creating α-amino aziridines, demonstrating another pathway for elaborating the amino acid scaffold. rsc.org The dicarboxylic nature of 3-aminohexanedioic acid also allows it to be used as a constrained, α,α-dialkylated γ-amino acid monomer for assembling oligomers with novel folding patterns and properties. mdpi.com

Enzymatic Synthesis and Biocatalytic Approaches

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis for producing chiral amino acids. mdpi.com Enzymes can operate under mild conditions and often provide exceptional regio- and stereoselectivity, which is particularly valuable for synthesizing enantiomerically pure compounds. nih.gov

One major biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, lipases can be used for the kinetic resolution of racemic esters or amides. Lipase from Pseudomonas fluorescens has been used for the resolution of a racemic mixture of 3-hydroxy-3-phenylpropanonitrile via transesterification to obtain a pure (S)-enantiomer. nih.gov Similarly, the dynamic kinetic resolution of amino acid amides using stereoselective amino acid amidases in the presence of a racemase, such as α-amino-ε-caprolactam racemase, allows for the theoretical 100% conversion of a racemate into a single chiral amino acid. nih.gov

Transaminases are another powerful class of enzymes for asymmetric synthesis. A one-pot, three-enzyme system including a transaminase from Haliscomenobacter hydrossis, along with auxiliary enzymes for cofactor recycling, has been used to produce various D-amino acids from the corresponding α-keto acids with yields often exceeding 95% and enantiomeric excess greater than 99%. mdpi.com Furthermore, the enzyme UstD has been shown to perform a highly selective decarboxylative aldol addition with diverse aldehyde substrates to create non-standard, γ-hydroxy amino acids, which can be achieved on a gram scale in a whole-cell biocatalysis format. nih.gov These biocatalytic methods represent promising routes for the efficient and environmentally friendly production of specific isomers of 3-aminohexanedioic acid. researchgate.net

Advanced Derivatization Techniques for Research Applications

Derivatization is a critical step in the analysis of amino acids, as it converts them into products with properties better suited for separation and detection by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). actascientific.comsigmaaldrich.com The process typically involves reacting the amino and/or carboxyl groups with a reagent to enhance volatility, improve chromatographic retention, or introduce a chromophore or fluorophore for sensitive detection. actascientific.comshimadzu.com

Reagent Selection for Specific Derivatization Reactions

The choice of derivatizing reagent depends on the analytical technique and the specific requirements of the analysis. A variety of reagents are available for derivatizing the primary amine of 3-aminohexanedioic acid. creative-proteomics.com

For HPLC analysis , pre- or post-column derivatization is common. shimadzu.com Key reagents include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent derivatives, enabling sensitive fluorescence detection. thermofisher.comresearchgate.net It is a popular choice for automated pre-column derivatization. jascoinc.com

9-Fluorenylmethyl-chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable derivatives detectable by UV or fluorescence. creative-proteomics.comnih.gov This allows for the analysis of a broader range of amino acids compared to OPA. actascientific.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Reacts with primary and secondary amines to yield highly stable, fluorescent adducts with minimal interference from reagent by-products. creative-proteomics.com

Dansyl Chloride: Forms stable derivatives with primary and secondary amino acids that are detectable by fluorescence, though the reaction can be slow. actascientific.comcreative-proteomics.com

Phenylisothiocyanate (PITC): Also known as Edman's reagent, it creates derivatives suitable for UV detection. shimadzu.comthermofisher.com

For GC-MS analysis , derivatization is essential to increase the volatility of the polar amino acid. sigmaaldrich.com Common approaches include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on amino, carboxyl, and hydroxyl groups with silyl (B83357) groups, creating more volatile and thermally stable derivatives. sigmaaldrich.com

Acylation/Esterification: Reagents such as ethyl chloroformate (ECF) or anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA) are used to acylate the amine group, often in combination with esterification of the carboxylic acid groups. gcms.cznih.govresearchgate.net

The table below summarizes common derivatization reagents and their applications.

| Reagent | Abbreviation | Target Functional Group(s) | Analytical Technique | Detection Method |

| o-Phthalaldehyde | OPA | Primary Amines | HPLC | Fluorescence |

| 9-Fluorenylmethyl-chloroformate | FMOC-Cl | Primary & Secondary Amines | HPLC | Fluorescence, UV |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary & Secondary Amines | HPLC | Fluorescence, UV |

| Dansyl Chloride | Primary & Secondary Amines | HPLC | Fluorescence, UV | |

| Phenylisothiocyanate | PITC | Primary Amines | HPLC | UV |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amines, Carboxyls, Hydroxyls | GC-MS | Mass Spectrometry |

| Ethyl Chloroformate | ECF | Amines, Carboxyls | GC-MS | Mass Spectrometry |

| Heptafluorobutyric Anhydride | HFBA | Amines, Hydroxyls | GC-MS | Mass Spectrometry |

Optimization of Derivatization Protocols for Analytical and Synthetic Yields

To ensure accurate and reproducible results, the conditions for the derivatization reaction must be carefully optimized. Key parameters include pH, buffer concentration, reagent-to-analyte ratio, reaction time, and temperature. mdpi.com

Optimization of FMOC-Cl Derivatization: The reaction of amino acids with FMOC-Cl is typically performed in an alkaline borate (B1201080) buffer. oup.comnih.gov The optimal pH is often around 9.2 to 11.4. nih.gov The concentration of the borate buffer can also influence the reaction, with 0.4 M being identified as optimal in some studies. The molar ratio of FMOC-Cl to the total amino acid concentration is critical; a 2:1 to 10:1 ratio is often satisfactory. semanticscholar.org Reaction time is another important factor. While the reaction can be rapid, studies have shown that a reaction time of 15-20 minutes at room temperature can be efficient. semanticscholar.orgresearchgate.net Higher temperatures (e.g., above 45°C) can accelerate the degradation of the FMOC-Cl reagent and the derivatized product. semanticscholar.org To stop the reaction and remove excess reagent, a hydrophobic amine like 1-aminoadamantane (ADAM) can be added. oup.com

Optimization of OPA Derivatization: OPA derivatization is also performed under alkaline conditions, with pH values typically ranging from 9 to 11 favoring the reaction. researchgate.netmdpi.com The stability of the resulting derivative can be a concern, as some OPA-derivatives are known to decay over time. researchgate.netjascoinc.com Therefore, automating the derivatization just prior to injection is a common strategy to ensure reproducibility. jascoinc.comnih.gov Using 3-mercaptopropionic acid (MPA) as the thiol in the OPA reaction can produce more stable derivatives compared to the more traditional 2-mercaptoethanol. actascientific.comnih.gov Optimization studies have found that a reaction time as short as 30 seconds can be optimal, as longer times may lead to the decay of certain amino acid derivatives. jascoinc.com

The following table provides examples of optimized conditions for different derivatization reactions.

| Reagent | Parameter | Optimized Condition | Finding/Rationale | Source |

| FMOC-Cl | pH | 9.20 - 11.4 | Ensures efficient reaction for various amino acids. | nih.gov |

| Buffer | 0.4 M Borate | Found to be the optimal buffer concentration. | ||

| Temperature | 25 °C (Room Temp) | Satisfactory for the reaction; higher temps increase degradation. | semanticscholar.org | |

| Reaction Time | 15 - 40 minutes | Allows for completion of the reaction while minimizing degradation. | nih.govsemanticscholar.org | |

| Reagent Ratio | 2:1 to 10:1 (FMOC:Amino Acid) | Ensures complete derivatization without excessive reagent interference. | semanticscholar.org | |

| OPA | pH | 11.0 | Favors the derivatization of amino groups. | mdpi.com |

| Reaction Time | 30 seconds | Considered optimal as some derivatives show decay with longer times. | jascoinc.com | |

| Automation | In-needle/Pre-injection | Eludes the issue of poor derivative stability. | jascoinc.comnih.gov | |

| Thiol Reagent | 3-Mercaptopropionic Acid (MPA) | Forms more stable and hydrophobic derivatives than other thiols. | nih.gov |

Biochemical and Metabolic Investigations of 3 Aminohexanedioic Acid Hydrochloride

Role in Amino Acid Metabolism and Intermediary Pathways

Involvement in Lysine (B10760008) Degradation and Biosynthesis Pathways

3-Aminohexanedioic acid, also known as β-aminoadipic acid, is an intermediate in the metabolism of the essential amino acid lysine. The primary pathway for lysine degradation in mammals and some fungi is the saccharopine pathway, which occurs in the mitochondria. familiasga.com This pathway converts lysine through a series of enzymatic reactions into α-aminoadipic acid (2-aminoadipic acid). familiasga.comnih.gov While the focus is often on the alpha isomer, the broader process of lysine catabolism involves various intermediates.

The degradation of L-lysine primarily occurs in the liver mitochondria. nih.gov It begins with the conversion of L-lysine and α-ketoglutarate to saccharopine. nih.gov Saccharopine is then broken down to form α-aminoadipic semialdehyde (AASA) and glutamate (B1630785). familiasga.comnih.gov AASA is subsequently oxidized to α-aminoadipic acid. nih.govnih.gov This α-aminoadipic acid is then converted to α-ketoadipic acid, which is further metabolized to ultimately yield acetyl-CoA for the citric acid cycle. nih.gov

In contrast, lysine biosynthesis in most bacteria and plants occurs via the diaminopimelate (DAP) pathway. However, some fungi, euglenids, and certain bacteria like Thermus thermophilus utilize the α-aminoadipate (AAA) pathway for lysine synthesis. researchgate.netnih.govwikipedia.org This pathway proceeds through α-aminoadipic acid as a key intermediate. nih.govwikipedia.org

Interactions with Other Branched-Chain Amino Acid Metabolisms

The metabolism of 3-aminohexanedioic acid intersects with the catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine. While not a direct product of BCAA breakdown, its metabolic fate is linked to theirs through common downstream intermediates. The catabolism of all three BCAAs, which occurs mainly in skeletal muscle, produces intermediates that eventually feed into the tricarboxylic acid (TCA) cycle. youtube.com

For instance, the degradation of leucine produces acetyl-CoA and acetoacetate, while valine and isoleucine breakdown yields propionyl-CoA (which is converted to succinyl-CoA) and acetyl-CoA. youtube.comyoutube.com Similarly, the carbon skeleton of aminoadipic acid is catabolized to acetyl-CoA. nih.gov This convergence on central metabolic hubs like acetyl-CoA means that the flux through the lysine degradation pathway can influence the pool of metabolites available for energy production and other biosynthetic processes, creating an indirect link to BCAA metabolism.

Furthermore, elevated levels of BCAAs and their metabolites are associated with metabolic disturbances like insulin (B600854) resistance. nih.govnih.govnih.gov These conditions are also linked to alterations in the metabolism of other amino acids, including lysine and its derivatives. nih.gov

Presence and Significance in Biological Systems and Metabolomes

Identification in Biological Samples and Biofluids

3-Aminohexanedioic acid, often measured as its isomer α-aminoadipic acid, has been identified and quantified in various human biological fluids. Analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for its detection in plasma and urine. nutripath.com.aunih.govnih.govnih.gov Comprehensive amino acid panels offered by clinical laboratories frequently include α-aminoadipic acid to assess nutritional status and screen for inborn errors of metabolism. testcatalog.orgtestcatalog.orgmosaicdx.com

In a study on preterm infants, lower urinary levels of L-aminoadipic acid at birth were observed in the group that later developed extrauterine growth restriction, suggesting a potential link between its metabolism and early life growth. mdpi.com The presence of aminoadipic acid in these biofluids makes it a component of the human metabolome, reflecting the ongoing metabolic processes within the body. nutripath.com.aunih.gov

| Biological Sample | Analytical Method(s) | Context of Identification |

| Human Plasma | HPLC, LC-MS/MS | Monitoring of nutritional status, metabolic disorders, and research into disease biomarkers. nih.govnutripath.com.autestcatalog.org |

| Human Urine | HPLC, GC-MS | Screening for inborn errors of metabolism and studying metabolic patterns in various health conditions. nih.govtestcatalog.orgmdpi.com |

| Cerebrospinal Fluid | HPLC | Analysis of amino acid profiles in neurological contexts. nih.govnih.gov |

Implications in Microbial Metabolism and Biotransformations

Microorganisms in various environments, including the human gut, actively metabolize amino acids. frontiersin.orgnih.gov Lysine can be utilized by certain anaerobic bacteria as a precursor for the synthesis of short-chain fatty acids (SCFAs) like butyrate (B1204436) and acetate. nih.gov The microbial metabolism of amino acids can give rise to a variety of end products, including biogenic amines, which can have physiological effects on the host. nih.gov

The composition of the gut microbiota can influence the bioavailability of amino acids and their metabolites to the host. nih.gov Specific microbial communities can leave distinct metabolic "fingerprints" based on their preferential consumption or production of certain amino acids and their derivatives. frontiersin.org For example, studies have shown that the profile of microbial products, including derivatives of amino acid metabolism, in human blood can be specific to certain disease states, highlighting the intricate connection between microbial and host metabolism. nih.gov The biotransformation of lysine and its intermediates by microbes is therefore a significant factor in host physiology and gut health.

Potential as a Biomarker in Metabolic Research

While most research has focused on the isomer α-aminoadipic acid, its established role as a biomarker suggests potential relevance for 3-aminohexanedioic acid. Elevated plasma levels of α-aminoadipic acid have been identified as a strong and early predictor for the future development of diabetes and have been linked to insulin resistance. bevital.nofrontiersin.orgnih.govnih.gov This association appears to be independent of other known risk factors, including branched-chain and aromatic amino acids. nih.govbevital.no

Studies have shown that individuals with higher levels of α-aminoadipic acid have a significantly increased risk of developing diabetes over a 12-year period. frontiersin.org It is also associated with other cardiometabolic risk factors, including dyslipidemia and obesity. nih.govnih.gov The mechanism may involve the induction of reactive oxygen species (ROS) and impairment of pancreatic cell function. nih.gov Given that 3-aminohexanedioic acid is an isomer and part of the same broader metabolic pathway, its levels could also carry important information, although this requires more specific investigation.

Enzymatic Interactions and Reaction Mechanisms Involving 3 Aminohexanedioic Acid Hydrochloride

Characterization of Enzyme-Substrate/Inhibitor Interactions

Interactions between enzymes and 3-aminohexanedioic acid or its derivatives have been characterized to understand the structural and chemical requirements for binding and activity.

Detailed kinetic data for 3-aminohexanedioic acid as a direct substrate for enzymes is not extensively documented in the available literature. However, a derivative, Ac-Asp-3-aminohexanedioic acid, has been studied as an inhibitor of N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase), an enzyme implicated in neurotransmission.

In a study evaluating a series of structural analogues of the enzyme's natural substrate, Ac-Asp-Glu-OH, the inhibitory activity of Ac-Asp-3-aminohexanedioic acid was determined. The results indicated that this derivative is a very weak inhibitor of NAALA dipeptidase, with a reported inhibition constant (Ki) greater than 40 µM. nih.govnih.gov This suggests a low affinity of the enzyme's active site for this particular structural configuration.

Interactive Data Table: Inhibition of NAALA Dipeptidase by Ac-Asp-3-aminohexanedioic acid and related analogues

| Compound | Enzyme Target | Inhibition Constant (Ki) (µM) | Inhibitory Potency |

|---|---|---|---|

| Ac-Asp-3-aminohexanedioic acid (6) | N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase) | > 40 | Very Weak |

| Ac-Glu-Asp-OH (4) | N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase) | > 40 | Very Weak |

| Ac-Asp-Asp-OH (5) | N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase) | > 40 | Very Weak |

| N-maleyl-Glu-OH (9) | N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase) | > 40 | Very Weak |

| Ac-Glu-Glu-OH (2) | N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase) | 3.2-8.5 | Intermediate |

| Ac-D-Asp-Glu-OH (3) | N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase) | 3.2-8.5 | Intermediate |

| Ac-3-amino-3-(carboxymethyl)propanoyl-Glu-OH (7) | N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase) | 3.2-8.5 | Intermediate |

| N-succinyl-Glu-OH (8) | N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase) | 0.9 | High |

| N-fumaryl-Glu-OH (10) | N-acetylated alpha-linked acidic dipeptidase (NAALA dipeptidase) | 0.4 | High |

Research into the biosynthesis of adipic acid has explored various metabolic pathways, including those starting from lysine (B10760008). researchgate.netnih.gov These pathways involve intermediates like 2-aminoadipic acid, but the direct enzymatic formation or conversion of 3-aminohexanedioic acid is not a described step in these routes. researchgate.netnih.gov

Modulation of Enzyme Function by 3-Aminohexanedioic Acid Derivatives

Derivatives of 3-aminohexanedioic acid have been synthesized to probe and modulate the function of specific enzymes. The primary example is the inhibition of NAALA dipeptidase by Ac-Asp-3-aminohexanedioic acid.

The study by Subasinghe et al. synthesized a series of analogues of Ac-Asp-Glu-OH to understand the structural requirements for binding to and inhibiting NAALA dipeptidase. nih.gov The inclusion of the 3-aminohexanedioic acid moiety in the dipeptide structure resulted in a compound with very low inhibitory potency (Ki > 40 µM). nih.govnih.gov This finding, when compared to other more potent inhibitors synthesized in the same study, helps to elucidate the steric and electronic preferences of the enzyme's active site. The weak inhibition suggests that the specific positioning of the amino and carboxyl groups in the 3-aminohexanedioic acid residue is not optimal for strong binding and inhibition of NAALA dipeptidase. nih.gov

Mechanistic Elucidation of Enzymatic Transformations

Detailed mechanistic studies of the enzymatic transformation of 3-aminohexanedioic acid are not available in the current body of scientific literature, as no specific enzyme has been identified that utilizes it as a primary substrate.

However, the research on NAALA dipeptidase inhibition provides some mechanistic insights into the interaction between an enzyme active site and a derivative of 3-aminohexanedioic acid. The study concluded that the relative spacing between the side-chain carboxyl group and the alpha-carboxyl group of the C-terminal residue of the substrate is important for binding to the enzyme's active site. nih.gov The weak inhibition by Ac-Asp-3-aminohexanedioic acid suggests that its conformation does not meet the necessary structural requirements for effective binding and subsequent inhibition, unlike other analogues that showed higher potency. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of 3 Aminohexanedioic Acid Hydrochloride

Chromatographic Methodologies and Enhancements

Chromatography is the cornerstone for the separation and analysis of 3-Aminohexanedioic acid from complex mixtures. The inherent polarity and zwitterionic nature of amino acids necessitate specialized chromatographic strategies, often involving derivatization to improve volatility and detectability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile amino acids like 3-Aminohexanedioic acid, chemical derivatization is a mandatory prerequisite to convert them into volatile forms suitable for GC analysis. google.comnih.gov This two-step process typically involves esterification of the carboxyl groups followed by acylation of the amino group. nih.gov

Common derivatization procedures involve converting the amino acids into their N-pentafluoropropionyl (PFP) amides of methyl esters or into N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide derivatives. nih.govresearchgate.net The resulting derivatives exhibit enhanced volatility and thermal stability, allowing for their separation on a GC column and subsequent detection by a mass spectrometer. researchgate.net The mass spectrometer provides high selectivity and sensitivity, enabling the identification of the compound based on its specific mass spectrum and fragmentation pattern. nih.govresearchgate.net GC-MS methods offer excellent linearity and are suitable for the trace analysis of amino acids in various samples, including atmospheric aerosols. researchgate.net

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Advantages |

|---|---|---|---|

| Acidified Methanol | Carboxylic Acid | Methyl Ester | Increases volatility. nih.gov |

| Pentafluoropropionic Anhydride (B1165640) (PFPA) | Amino Group, Hydroxyl Group | Pentafluoropropionyl (PFP) amide | Highly volatile and stable derivative. nih.gov |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Carboxylic Acid, Amino Group, etc. | t-Butyldimethylsilyl (TBDMS) ether | Suitable for a wide range of functional groups. mdpi.com |

| Alkyl Chloroformates | Amino Group | Alkoxycarbonyl derivative | Rapid reaction at room temperature. google.com |

This table is interactive. You can sort and filter the data.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a widespread and highly specific alternative for amino acid analysis, often bypassing the need for derivatization. nih.govnih.gov This technique separates compounds in the liquid phase followed by highly sensitive detection using a tandem mass spectrometer. Direct analysis is possible due to the high sensitivity and selectivity of modern mass spectrometers. youtube.com For complex biological samples like plasma or urine, a simple protein precipitation step is often sufficient preparation. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC), a type of high-performance liquid chromatography (HPLC), utilizes columns with smaller particle sizes (typically under 2 μm) to achieve significantly higher resolution, speed, and sensitivity compared to traditional HPLC. nih.govacs.org When coupled with a mass spectrometer (UPLC-MS), it allows for the rapid separation and quantification of multiple amino compounds in a single run. acs.orgacs.org For instance, a UPLC-MS/MS method using pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) can reproducibly separate and quantify over 60 amines in just 7.5 minutes from a small sample volume (10 μL). acs.orgacs.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is another LC mode particularly well-suited for retaining and separating highly polar compounds like underivatized amino acids. mdpi.comsigmaaldrich.com

Table 2: Example UPLC-MS/MS Method Parameters for Amino Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HSS T3, 2.1 x 150 mm, 1.8 μm | acs.orgacs.org |

| Mobile Phase A | 0.1% Formic Acid in Water | acs.orgacs.org |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | acs.orgacs.org |

| Flow Rate | 0.6 mL/min | acs.orgacs.org |

| Column Temperature | 45 °C | acs.orgacs.org |

| Detection | Tandem Mass Spectrometry (MS/MS) | acs.orgacs.org |

| Analysis Time | ~7.5 minutes | acs.orgacs.org |

This table is interactive. You can sort and filter the data.

Rapid Resolution Liquid Chromatography (RRLC) represents an advancement in HPLC technology, utilizing shorter columns packed with smaller particles (e.g., 1.8 µm) to achieve faster analyses without compromising resolution. nih.govresearchgate.net An RRLC method developed for the analysis of 23 amino acids following pre-column derivatization with 2,4-dinitrofluorobenzene (DNFB) achieved a complete separation within 10 minutes. nih.govcapes.gov.br This method demonstrated superior performance with sharper peak shapes and better resolution compared to conventional HPLC and even some UPLC-MS/MS methods. nih.gov The RRLC approach offers high sensitivity, with lower limits of quantification (LLOQ) typically around 1 μmol/L for each amino acid. nih.gov

Spectroscopic and Spectrometric Approaches in Structural Elucidation

Beyond quantification, confirming the precise chemical structure of 3-Aminohexanedioic acid hydrochloride is accomplished using a combination of spectroscopic and spectrometric techniques. uoa.gr These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is fundamental for determining the accurate mass and elemental composition of the molecule. iosrjournals.org Fragmentation analysis within the mass spectrometer (MS/MS) provides further structural details by breaking the molecule into smaller, predictable pieces, which helps in confirming the arrangement of atoms. iosrjournals.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules in solution. iosrjournals.org Techniques like ¹H NMR and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms, piecing together the complete carbon-hydrogen framework of the 3-Aminohexanedioic acid molecule. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nih.gov The hydrochloride salt will exhibit characteristic absorption bands corresponding to the carboxylic acid O-H and C=O stretches, the N-H stretches of the ammonium (B1175870) salt, and C-H stretches. nih.gov

Sample Preparation and Derivatization Protocols for Enhanced Detection

Effective sample preparation is critical for accurate and reproducible analysis, especially when dealing with complex biological matrices. nih.govbevital.no The primary goals are to remove interfering substances like proteins and salts and to convert the analyte into a form that is readily detectable. creative-proteomics.com

For biological fluids such as plasma or serum, a common first step is protein precipitation. nih.govcreative-proteomics.com This is typically achieved by adding an acid like trichloroacetic acid (TCA), perchloric acid (PCA), or an organic solvent such as a methanol:acetonitrile:water mixture. nih.govcreative-proteomics.com The precipitated proteins are then removed by centrifugation, leaving the amino acids in the clear supernatant. creative-proteomics.com For samples with high salt content, solid-phase extraction (SPE) using a C18 or mixed-mode cation exchange (MCX) column can be employed for cleanup and concentration. creative-proteomics.com

Derivatization is a chemical modification process employed to enhance the analytical characteristics of amino acids for techniques like GC or HPLC with UV or fluorescence detection. researchgate.netcreative-proteomics.com Since many amino acids lack a strong UV chromophore, derivatization attaches a molecule that absorbs UV light or fluoresces, significantly increasing detection sensitivity. google.com

Table 3: Common Pre-column Derivatization Reagents for LC Analysis of Amino Acids

| Reagent | Abbreviation | Detection Method | Key Features |

|---|---|---|---|

| o-Phthaldialdehyde | OPA | Fluorescence | Reacts with primary amines; requires a thiol. researchgate.netcreative-proteomics.com |

| 2,4-Dinitrofluorobenzene | DNFB | UV (360 nm) | Provides good separation and sharp peaks. nih.govresearchgate.net |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Fluorescence | Reacts with both primary and secondary amines; stable derivatives. acs.orgresearchgate.net |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | Stable derivatives for primary and secondary amines. researchgate.net |

| Phenylisothiocyanate | PITC | UV | Reacts with primary and secondary amines. researchgate.net |

This table is interactive. You can sort and filter the data.

Computational Chemistry Approaches to 3 Aminohexanedioic Acid Hydrochloride Research

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, used to represent and manipulate the three-dimensional structures of molecules. For 3-aminohexanedioic acid hydrochloride, molecular modeling is employed to perform conformational analysis, a systematic study of the different spatial arrangements of its atoms. The molecule's flexible single bonds in its hexanedioic acid backbone allow it to adopt numerous conformations.

The goal of conformational analysis is to identify the low-energy, stable conformations that the molecule is most likely to adopt under specific conditions. This process involves:

Structure Generation: Creating an initial 3D model of the molecule.

Energy Minimization: An optimization process where the geometry of the molecule is adjusted to find the most stable arrangement with the lowest potential energy.

Conformational Search: Systematically or randomly rotating the molecule's rotatable bonds to explore its conformational space and identify various energy minima.

Understanding the preferred conformations of 3-aminohexanedioic acid hydrochloride is crucial, as the molecule's shape directly influences its physical properties and how it interacts with biological targets such as enzymes and receptors.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding a molecule's stability and chemical reactivity.

Density Functional Theory (DFT) has become a widely used quantum mechanical method in pharmaceutical and chemical research due to its high accuracy at a reasonable computational cost. mdpi.comlongdom.org DFT calculations focus on the electron density to determine the ground-state energy and other molecular properties. longdom.org For 3-aminohexanedioic acid hydrochloride, DFT is applied to:

Optimize Molecular Geometry: To find the most stable three-dimensional structure with high precision.

Calculate Electronic Properties: This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. mdpi.comjmchemsci.com A smaller gap generally suggests higher reactivity. mdpi.com

Predict Spectroscopic Signatures: DFT can be used to calculate properties like NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.net

Determine Reactivity Descriptors: Global parameters such as electronegativity (χ) and chemical hardness (η) can be calculated to provide a comprehensive assessment of the molecule's reactive behavior. mdpi.comnih.gov

| Property | Description | Significance in Research |

|---|---|---|

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Provides a baseline for comparing the stability of different conformations or derivatives. |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity, kinetic stability, and polarizability. mdpi.com |

| Electrostatic Potential (ESP) | Maps the charge distribution on the molecule's surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for intermolecular interactions. jmchemsci.com |

The structure of 3-aminohexanedioic acid hydrochloride contains both hydrogen bond donors (the amino group, -NH3+, and carboxylic acid, -COOH) and acceptors (the carbonyl oxygens). These functional groups allow the molecule to form a network of intramolecular (within the same molecule) and intermolecular (between molecules) hydrogen bonds.

Computational methods are used to analyze these critical interactions in detail. By calculating the distances and angles between atoms, researchers can identify potential hydrogen bonds. nih.gov Quantum chemical calculations, particularly through Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of these bonds. mdpi.com This analysis provides insight into how the molecule interacts with itself, with solvent molecules like water, or with the active site of a biological target. The pattern of hydrogen bonding is a primary determinant of the compound's crystal structure and its binding affinity to proteins. nih.gov

In Silico Prediction of Biochemical Pathways and Enzyme Interactions

In silico techniques are instrumental in predicting how a molecule like 3-aminohexanedioic acid hydrochloride might behave in a biological system. As an amino acid derivative, it is a candidate for interaction with enzymes that recognize and process amino acids or similar dicarboxylic acids. chemicalbook.comnih.gov

Molecular docking is a primary computational tool used for this purpose. It involves placing the 3D structure of the ligand (3-aminohexanedioic acid hydrochloride) into the binding site of a macromolecule (an enzyme or receptor) to predict its preferred binding mode and affinity. jmchemsci.com This simulation can help identify potential biological targets and elucidate the molecular basis of the interaction. For instance, docking studies could explore whether the compound acts as:

An enzyme substrate: A molecule that is chemically transformed by the enzyme.

An enzyme inhibitor: A molecule that binds to an enzyme and reduces its activity. sps.nhs.uk

An allosteric modulator: A molecule that binds to a site other than the active site to alter the enzyme's function.

These predictions can guide further experimental research, such as enzyme assays, to validate the computational findings. Interactions between amino acids in an enzyme's active site and the ligand are crucial for catalysis, and computational models can help elucidate how these interactions facilitate biological function. nih.gov

Applications of 3 Aminohexanedioic Acid Hydrochloride in Chemical Biology Research

Development of Molecular Probes and Chemical Tools

The unique structural characteristics of 3-aminohexanedioic acid make it a valuable component in the design of molecular probes and chemical tools tailored for specific biological targets. google.com By incorporating this amino acid into larger molecules, researchers can systematically alter spatial and conformational properties, leading to the development of highly selective probes. These tools are instrumental in elucidating biological functions and mechanisms.

One of the key applications lies in creating probes to study protein-protein interactions and enzyme activity. The extended side chain of 3-aminohexanedioic acid can be functionalized with reporter groups such as fluorophores or biotin, enabling the detection and visualization of binding events. Moreover, its incorporation into peptide sequences can confer resistance to proteolytic degradation, resulting in more stable probes for in vivo studies. A patent describes the use of peptide derivatives, which can include non-natural amino acids like 3-aminohexanedioic acid, as vectors for transporting molecules of therapeutic or diagnostic interest, including molecular probes, across cellular membranes. google.com

The synthesis of these specialized molecules often involves standard peptide chemistry, where the hydrochloride salt of 3-aminohexanedioic acid can be readily incorporated into a growing peptide chain. nih.gov This straightforward integration facilitates the generation of a diverse array of chemical tools for a wide range of biological investigations.

Integration into Combinatorial Library Synthesis and Screening

Combinatorial chemistry has revolutionized drug discovery and chemical biology by enabling the rapid synthesis and screening of vast libraries of compounds. justia.comuodiyala.edu.iq 3-Aminohexanedioic acid hydrochloride is a valuable building block in the creation of these libraries, particularly in the synthesis of peptide and peptidomimetic libraries. nih.govjustia.comuodiyala.edu.iq Its incorporation introduces structural diversity that is not accessible with the 20 proteinogenic amino acids alone.

The inclusion of non-natural amino acids like 3-aminoadipic acid in peptide libraries allows for the exploration of a much larger chemical space, increasing the probability of identifying novel ligands with high affinity and specificity for a target protein. justia.comgoogle.com These libraries can be synthesized using various methods, including solid-phase peptide synthesis, where different amino acids are sequentially added to a growing chain on a resin support. nih.gov

A notable example is the creation of a library of rapamycin (B549165) analogues designed to bind to the FKBP12 protein. nih.gov In this work, (R)-3-aminoadipic acid was one of the non-standard amino acids used to generate a diverse set of cyclic peptides. nih.gov The screening of such libraries against a biological target can identify hit compounds that can be further optimized for therapeutic or research applications. The use of 3-aminoadipic acid and other non-natural amino acids in peptide libraries is also mentioned in several patents related to drug discovery and peptide-based technologies. justia.comuchicago.eduuchicago.edu

| Library Type | Application | Role of 3-Aminohexanedioic Acid | Reference(s) |

| Peptide Library | Drug Discovery | Building block to increase structural diversity | justia.com, uodiyala.edu.iq |

| Rapamycin Analogue Library | Identification of FKBP12 binders | Component of cyclic peptides to create diverse surfaces | nih.gov |

| General Peptide Libraries | Therapeutic and Prophylactic Use | Component of variable epitope libraries | justia.com |

Use in Studying Biological Systems and Protein Function

The study of biological systems and protein function often relies on the ability to perturb these systems in a controlled manner. 3-Aminohexanedioic acid and its derivatives provide a means to create modified peptides and proteins that can act as specific inhibitors or modulators of protein function. By replacing a natural amino acid with 3-aminohexanedioic acid, researchers can probe the structural and functional requirements of protein-ligand interactions.

For instance, the introduction of this non-natural amino acid can alter the binding affinity of a peptide for its receptor, providing insights into the importance of specific side-chain interactions. A patent highlights the use of peptide derivatives containing non-natural amino acids, such as 3-aminohexanedioic acid, to target the low-density lipoprotein receptor (LDLR) for the delivery of molecules into the central nervous system. google.com This suggests its utility in designing molecules to interact with specific biological systems.

Furthermore, the incorporation of 3-aminohexanedioic acid can stabilize specific peptide conformations, which can be crucial for biological activity. This approach is valuable for studying the function of proteins involved in signaling pathways, gene regulation, and other fundamental cellular processes. While direct studies extensively detailing the use of 3-aminohexanedioic acid hydrochloride for this purpose are not abundant, the principles of using non-natural amino acids to probe protein function are well-established.

Contribution to Understanding Enzyme Mechanisms and Cellular Processes

3-Aminohexanedioic acid and its analogs have been instrumental in elucidating the mechanisms of enzymes and understanding complex cellular processes. By designing molecules that mimic the transition state of an enzymatic reaction or block the active site of an enzyme, researchers can gain valuable information about its catalytic mechanism.

A significant example is the use of a derivative of 3-aminohexanedioic acid to study N-acetylated alpha-linked acidic dipeptidase (NAALADase), also known as glutamate (B1630785) carboxypeptidase II (GCPII). In one study, Ac-Asp-3-aminohexanedioic acid was synthesized as a structural analog of the natural substrate N-acetyl-L-aspartyl-L-glutamate (NAAG) to investigate the structural requirements for the inhibition of this enzyme. nih.gov Such studies are crucial for understanding the role of NAALADase in neurological disorders and for the development of therapeutic inhibitors.

The related compound, L-alpha-aminoadipic acid, has been shown to induce apoptosis in cultured rat astrocytes by inhibiting protein synthesis. This finding suggests a role for aminoadipic acid derivatives in studying cellular death pathways and the cellular stress response. The use of such compounds allows for the dissection of complex cellular events and the identification of key molecular players.

| Enzyme/Process | Compound Used | Research Finding | Reference(s) |

| N-acetylated alpha-linked acidic dipeptidase (NAALADase) | Ac-Asp-3-aminohexanedioic acid | Investigated structural requirements for enzyme inhibition. | nih.gov |

| Astrocyte Apoptosis | L-alpha-aminoadipic acid | Induced cell death through inhibition of protein synthesis. | |

| Glutamate Carboxypeptidase III (GCPIII) | 3-aminohexanedioic acid | Used as an analogue to study enzyme inhibition. | researchgate.net |

Stereochemical Considerations and Enantiomeric Research of 3 Aminohexanedioic Acid Hydrochloride

Significance of Chirality in Biological Activity and Recognition

Chirality is a fundamental feature of many biological molecules and plays a critical role in molecular recognition and biological activity. nih.gov The enzymes, receptors, and other proteins that mediate physiological processes are themselves chiral, composed of L-amino acids. This inherent chirality allows them to differentiate between the enantiomers of a chiral substrate or drug, often leading to significantly different biological effects. nih.govrsc.org One enantiomer, often termed the "eutomer," may exhibit the desired therapeutic activity, while the other, the "distomer," could be less active, inactive, or even responsible for undesirable or toxic effects. mdpi.com

The differential interaction of enantiomers with biological systems is often explained by the three-point interaction model, which posits that for a chiral molecule to be recognized differently from its mirror image, it must interact with a chiral receptor at a minimum of three points. chemicalbook.com If one enantiomer fits the binding site of a protein perfectly, its mirror image will not be able to establish the same set of interactions, leading to a difference in biological response.

In the context of amino acids and their derivatives, stereochemistry is paramount. Living organisms almost exclusively utilize L-amino acids for protein synthesis, and transport systems for amino acids are often stereospecific. nih.govrsc.org For instance, the high-affinity uptake of the neurotransmitters L-glutamate and L-aspartate in the brain is a highly specific process. Research utilizing 3-aminoadipic acid, another name for 3-aminohexanedioic acid, has been conducted to study the structural specificity of this uptake mechanism in rat brain slices, suggesting that the stereochemical configuration of 3-aminohexanedioic acid is crucial for its recognition and interaction with these biological transporters. chemicalbook.compurdue.edu

The biological activity of amino acids can also be enantioselective. Studies on various amino acids have demonstrated that one enantiomer can have a more potent effect than the other. ambeed.com In some cases, a racemic mixture (an equal mixture of both enantiomers) may exhibit synergistic effects, where the combined activity is greater than the sum of the individual enantiomers' effects. ambeed.com While specific studies on the differential biological activities of the (R)- and (S)-enantiomers of 3-aminohexanedioic acid are not extensively detailed in publicly available literature, the principles of stereoselectivity observed for other amino acids and their derivatives strongly suggest that the two enantiomers of 3-aminohexanedioic acid would likely exhibit different biological profiles.

Table 1: General Principles of Chirality in Biological Systems

| Principle | Description | Relevance to 3-Aminohexanedioic Acid |

| Enantioselective Binding | Chiral biological receptors (e.g., enzymes, transporters) preferentially bind to one enantiomer over the other due to specific three-dimensional interactions. | The use of 3-aminohexanedioic acid to study specific neurotransmitter uptake systems implies enantioselective recognition by transport proteins. chemicalbook.compurdue.edu |

| Differential Metabolism | The enzymes responsible for metabolizing molecules can act on one enantiomer at a different rate than the other, or metabolize them into different products. | It is expected that the enantiomers of 3-aminohexanedioic acid would be metabolized differently in biological systems. |

| Stereospecific Transport | Cell membrane transporters that move molecules into and out of cells are often chiral and will transport one enantiomer more efficiently than the other. nih.gov | The study of 3-aminohexanedioic acid in relation to L-glutamate and L-aspartate uptake points to stereospecific transport mechanisms. chemicalbook.compurdue.edu |

| Divergent Pharmacological Effects | Due to the above factors, enantiomers can have quantitatively or qualitatively different pharmacological or toxicological effects. mdpi.com | The specific biological activities of the (R)- and (S)-enantiomers of 3-aminohexanedioic acid are likely to differ. |

Stereoselective Synthesis and Separation of Enantiomers

The production of single enantiomers of chiral compounds is of great importance in research and the pharmaceutical industry. This can be achieved through two main strategies: stereoselective synthesis (also known as asymmetric synthesis) or the separation (resolution) of a racemic mixture.

Stereoselective Synthesis involves the use of chiral starting materials, reagents, or catalysts to favor the formation of one enantiomer over the other. nih.govpurdue.eduresearchgate.net For the synthesis of chiral amino acids, several asymmetric methods have been developed. These can include the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are later removed. tcichemicals.comnih.gov Another powerful approach is the use of chiral catalysts, which can be small organic molecules (organocatalysis) or metal complexes with chiral ligands, to produce the desired enantiomer in high enantiomeric excess. nih.govrsc.orgresearchgate.net

Separation of Enantiomers , or chiral resolution, is a common method to obtain pure enantiomers from a racemic mixture. libretexts.org Since enantiomers have identical physical properties in an achiral environment (e.g., boiling point, melting point, solubility), their direct separation is not possible. The most common strategy involves converting the enantiomers into a mixture of diastereomers by reacting them with a pure chiral resolving agent. libretexts.org Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers. libretexts.org

For acidic compounds like 3-aminohexanedioic acid, chiral bases such as brucine, strychnine, or synthetic amines like 1-phenylethanamine can be used as resolving agents to form diastereomeric salts. libretexts.org

Another widely used technique for the separation of enantiomers is chiral chromatography . tcichemicals.comelsevierpure.com This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus be separated. Polysaccharide-based CSPs are commonly used for the separation of amino acid derivatives. tcichemicals.com High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical and preparative tool for obtaining enantiomerically pure amino acids. elsevierpure.com The commercial availability of specific enantiomers, such as (S)-3-Aminohexanedioic acid, indicates that effective methods for its stereoselective synthesis and/or resolution have been developed and implemented. nih.govambeed.com

Table 2: Common Methods for Obtaining Single Enantiomers

| Method | Description | Applicability to 3-Aminohexanedioic Acid |

| Asymmetric Synthesis | Synthesizing the molecule in a way that preferentially forms one enantiomer. This often involves chiral catalysts or auxiliaries. nih.govpurdue.eduresearchgate.net | General methods for asymmetric amino acid synthesis are well-established and are likely applicable to 3-aminohexanedioic acid. |

| Chiral Resolution via Diastereomers | Reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers, which are then separated based on different physical properties. libretexts.org | As a dicarboxylic acid with an amino group, it can be resolved using chiral bases or acids. |

| Chiral Chromatography | Separating the enantiomers based on their differential interactions with a chiral stationary phase in a chromatography column (e.g., HPLC). tcichemicals.comelsevierpure.com | This is a standard and effective method for both analytical and preparative scale separation of amino acid enantiomers. |

Studies on Racemization and Stereoinversion in Chemical and Biological Contexts

Racemization is the process by which an enantiomerically pure or enriched compound converts into a racemic mixture, where both enantiomers are present in equal amounts. highfine.com For amino acids, racemization typically occurs at the α-carbon (the carbon atom adjacent to the carboxyl group). However, for 3-aminohexanedioic acid, the chiral center is at the β-carbon (the third carbon atom). The mechanism of racemization involves the removal of the proton from the chiral carbon to form a planar, achiral intermediate (an enolate or a carbanion), followed by non-stereospecific reprotonation, which can occur from either face of the planar intermediate, leading to the formation of both enantiomers. highfine.comcreation.com

Several factors can influence the rate of racemization, including temperature, pH, and the presence of catalysts. creation.comsciencemadness.orgnih.gov Heating an amino acid in an acidic or basic solution can promote racemization. sciencemadness.org For example, heating optically active amino acids in acetic acid in the presence of an aldehyde can lead to racemization. sciencemadness.org The presence of certain metal ions can also catalyze this process. creation.com

While specific studies detailing the racemization kinetics or stereoinversion of 3-aminohexanedioic acid are not readily found in the literature, the general principles of amino acid racemization would apply. The stability of the chiral center in 3-aminohexanedioic acid under various chemical and biological conditions would be a critical factor in its application, particularly if one enantiomer has a significantly more desirable biological profile.

Table 3: Factors Influencing Amino Acid Racemization

| Factor | Effect on Racemization |

| Temperature | Increased temperature generally increases the rate of racemization. sciencemadness.org |

| pH | Both acidic and basic conditions can catalyze racemization. creation.comsciencemadness.org |

| Catalysts | Aldehydes and certain metal ions can act as catalysts for racemization. creation.comsciencemadness.org |

| Solvent | The polarity and proton-donating/accepting ability of the solvent can influence the rate. |

| Structure of the Amino Acid | The electronic and steric properties of the side chain can affect the ease of proton removal from the chiral center. |

Emerging Research Avenues and Future Directions for 3 Aminohexanedioic Acid Hydrochloride

Exploration of Novel Synthetic Routes and Analogues

The development of efficient and stereoselective synthetic methods is crucial for accessing 3-aminohexanedioic acid and its analogues for further research and application. Current research focuses on asymmetric synthesis to obtain enantiomerically pure forms of the compound, which are often essential for biological activity.

Stereoselective Synthesis of β-Amino Acids:

The synthesis of β-amino acids like 3-aminohexanedioic acid presents a significant challenge in maintaining the desired chirality. Various catalytic asymmetric approaches have been developed, including:

Hydrogenation of (Z)-enamines: This method, catalyzed by chiral mono- and bi-dentate phosphorous homogeneous catalysts like Ru and Rh, has shown high yields (up to 90%) in producing enantioselective derivatives of β-amino acids.

Conjugate Addition: The addition of cyanide to α,β-unsaturated imides using catalysts like aluminium-salen complexes can lead to the formation of β-amino acids after subsequent hydrolysis and rearrangement reactions.

Arndt-Eistert Homologation: This is a widely used method to access β-amino acids from the corresponding α-amino acids. researchgate.net

Synthesis of Analogues:

The synthesis of analogues of 3-aminohexanedioic acid allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. For instance, (R)-α-aminoadipic acid, a related compound, is a readily available chiral building block obtained from the enzymatic cleavage of cephalosporin (B10832234) C. arkat-usa.org This compound can be converted into various enantiomerically pure derivatives, including (R)-pipecolic acid and (R)-6-oxopiperidine-2-carboxylic acid. arkat-usa.org

Furthermore, the synthesis of triamino acid building blocks with varying lipophilicity has been achieved through the reductive amination of the side chains of amino acids like ornithine and diaminobutanoic acid. nih.gov This approach could be adapted to create novel analogues of 3-aminohexanedioic acid with diverse functionalities.

Advanced Spectroscopic and Imaging Techniques for In Situ Studies

Advanced spectroscopic and imaging techniques are indispensable for characterizing the structure of 3-aminohexanedioic acid hydrochloride and for studying its behavior in real-time within complex systems.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for the structural elucidation of 3-aminohexanedioic acid and its derivatives. Experimental 1H NMR data for 2-aminoadipic acid in H2O is available in the Human Metabolome Database, showing characteristic chemical shifts for the different protons in the molecule. Similarly, 13C NMR data for related compounds like (+/-)-(E)-2-aminohex-3-enedioic acid provides insights into the carbon skeleton. spectrabase.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of the related adipic acid is well-documented. researchgate.net

Raman Spectroscopy: This technique is particularly valuable for in-situ monitoring. Raman spectroscopy has been successfully employed for the real-time monitoring of amino acids in mammalian cell cultures and for observing the dissolution and crystallization processes of active pharmaceutical ingredients. nih.gov The Raman spectrum of adipic acid has been recorded and can serve as a reference for studying its derivatives. chemicalbook.comnih.gov

In Situ Imaging:

While specific in-situ imaging studies on 3-aminohexanedioic acid hydrochloride are not widely reported, techniques like in-situ Raman spectroscopy offer the potential to visualize the distribution and transformation of this compound within various environments, such as during crystallization processes or within biological systems. nih.gov For example, low-frequency Raman spectroscopy has been used to monitor the crystal polymorphs of carbamazepine (B1668303) during dissolution and crystallization. nih.gov

Development of Integrated Omics Approaches for Comprehensive Pathway Analysis

Integrated omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for understanding the complex biological pathways involving 3-aminohexanedioic acid hydrochloride. Given that 2-aminoadipic acid is a key metabolite in the lysine (B10760008) degradation pathway, these approaches are highly relevant. researchgate.netnih.govnih.gov

Metabolomic Analysis:

Metabolomics studies have identified α-aminoadipic acid as a significant metabolite in various biological contexts. For example, metabolomic analysis of rat models of osteoarthritis has shown significant changes in the levels of metabolites related to lysine degradation pathways. researchgate.net In patients with Charcot–Marie–Tooth disease, metabolomics revealed altered lysine degradation pathways. mdpi.com

Proteomic Analysis:

Proteomics can reveal how the presence of compounds like α-aminoadipic acid affects the protein expression in cells. A study on differentiated human enterocytes showed that α-aminoadipic acid can alter cell homeostasis by impairing the Na+/K+-ATPase pump, energetic metabolism, and the antioxidant response. nih.gov High-resolution liquid chromatography-mass spectrometry (HR LC-MS) is a key technique in these deep proteome investigations. nih.gov

Integrated Omics:

The integration of different omics datasets provides a more holistic view of the biological system. For instance, by combining metabolomic and proteomic data, researchers can link changes in metabolite levels, such as an increase in aminoadipic acid, to alterations in the expression of specific proteins and enzymes involved in its metabolic pathway. This comprehensive analysis is crucial for understanding the physiological and pathological roles of 3-aminohexanedioic acid and its related compounds.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique properties of 3-aminohexanedioic acid hydrochloride position it as a valuable molecule for interdisciplinary research, bridging the fields of chemistry, biology, and materials science.

Chemistry and Biology Interface:

The intersection of chemistry and biology is evident in the study of the lysine degradation pathway, where 3-aminohexanedioic acid is an intermediate. Understanding the enzymes and mechanisms involved in this pathway is a key area of biochemical research. nih.govnih.gov Furthermore, (R)-α-aminoadipic acid serves as a chiral building block for the synthesis of biologically active molecules, highlighting the synergy between synthetic chemistry and pharmacology. arkat-usa.org

Materials Science Applications:

While specific applications of 3-aminohexanedioic acid hydrochloride in materials science are still emerging, its structure suggests potential as a monomer for the synthesis of novel polymers. Amino acids are increasingly being explored as building blocks for biocompatible and biodegradable materials. researchgate.netseaskymedical.com The presence of both an amino group and two carboxylic acid groups in 3-aminohexanedioic acid makes it a versatile candidate for creating polyamides and other polymers with unique properties. These protein-based block copolymers could have applications in drug delivery and tissue engineering. nih.govmdpi.com The development of biocompatible materials is a rapidly growing field, with applications ranging from medical implants to regenerative medicine. numberanalytics.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-aminohexanedioic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation of nitrile precursors or selective reduction of α-keto acids followed by hydrochlorination. For example, analogous compounds (e.g., 3-aminopimelic acid hydrochloride) are synthesized via ammonia-mediated reactions in ethanol/water under reflux, with HCl added to precipitate the hydrochloride salt . Optimization includes:

- Solvent selection : Polar solvents (e.g., ethanol) enhance intermediate solubility.

- Temperature control : Maintain 60–80°C to prevent side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which analytical techniques are most reliable for characterizing 3-aminohexanedioic acid hydrochloride?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) and mobile phases like 0.1% TFA in acetonitrile/water for quantification .

- NMR : ¹H/¹³C NMR in D₂O confirms structure (e.g., δ 2.3–3.1 ppm for CH₂ groups adjacent to amino/carboxylate moieties) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+ peaks (theoretical m/z 204.1 for C₇H₁₄NO₄Cl) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye irritation (GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for 3-aminohexanedioic acid hydrochloride?

- Methodological Answer : Variations in melting points (e.g., 148–185°C) arise from:

- Hydration state : Anhydrous vs. monohydrate forms .

- Impurities : Trace solvents (e.g., ethanol) lower observed mp. Use thermogravimetric analysis (TGA) to assess hydration and differential scanning calorimetry (DSC) for precise mp determination .

- Heating rate : Standardize at 1–2°C/min to ensure reproducibility .

Q. What experimental design considerations are essential for studying its enzyme inhibition properties?

- Methodological Answer :

- Substrate specificity : Test against glutamate decarboxylase or aminotransferases due to structural similarity to dicarboxylic amino acids .

- Kinetic assays : Use UV-Vis (e.g., NADH depletion at 340 nm) or fluorescence-based methods.

- Controls : Include competitive inhibitors (e.g., D-glutamate) to validate mechanism .

Q. How do solvent polarity and pH impact its stability in aqueous solutions?

- Methodological Answer :

- pH dependence : Stable at pH 2–4 (hydrochloride form); above pH 5, deprotonation increases hydrolysis risk. Monitor via pH-stat titrations .

- Solvent effects : Aqueous buffers (PBS, pH 7.4) show <5% degradation over 24 hours at 4°C. Avoid DMSO due to accelerated decomposition .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its solubility in polar solvents?

- Methodological Answer : Discrepancies arise from:

- Temperature : Solubility in water increases from 50 mg/mL at 25°C to 120 mg/mL at 60°C .

- Ionic strength : High salt buffers (e.g., PBS) reduce solubility via salting-out effects .

- Crystallinity : Amorphous batches exhibit 20–30% higher solubility than crystalline forms .

Applications in Metabolic Studies

Q. What role does 3-aminohexanedioic acid hydrochloride play in probing amino acid metabolism?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.